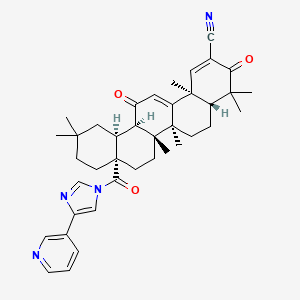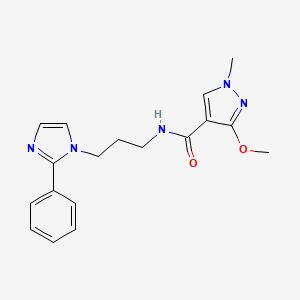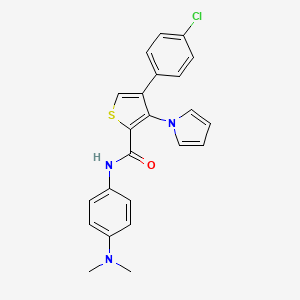![molecular formula C9H10ClN3O B2382704 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 2007917-52-2](/img/structure/B2382704.png)
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, also known as CTM-PP, is a small molecule that has been studied extensively for its potential applications in the fields of medicine and biochemistry. CTM-PP is a highly versatile molecule that has been used in a variety of laboratory experiments, including the synthesis of more complex molecules and the development of drugs. In addition, CTM-PP has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 (CYP) 2C9, which is involved in the metabolism of various drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, including CYP2C19 and CYP3A4.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of various enzymes, including CYP2C9, CYP2C19, and CYP3A4. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the metabolism of drugs. Furthermore, this compound has been shown to have a weak estrogenic activity, which may be involved in its effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a highly versatile molecule that can be used in a variety of laboratory experiments. Its advantages include its ability to inhibit the activity of various enzymes, its weak estrogenic activity, and its potential applications in the synthesis of more complex molecules and the development of drugs. Its limitations include its low solubility in water and its potential to cause side effects in humans.
Orientations Futures
The potential future directions for 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of more complex molecules and the development of drugs. In addition, further studies on its potential side effects in humans are needed. Furthermore, further studies on its potential applications in biochemistry, physiology, and pharmacology are also needed. Finally, further studies on its solubility in water and its potential to interact with other molecules are also needed.
Méthodes De Synthèse
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can be synthesized using a variety of methods, including the condensation of 2-chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine with formaldehyde in the presence of sodium hydroxide. This reaction results in the formation of a Schiff base, which is then reduced with sodium borohydride to form this compound. Other synthesis methods include the reaction of 2-chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine with ethyl acetoacetate, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been studied extensively for its potential applications in the fields of medicine and biochemistry. In particular, this compound has been studied for its potential applications in the synthesis of more complex molecules and the development of drugs. This compound has also been used in a variety of laboratory experiments, including the synthesis of proteins and the study of enzyme kinetics. In addition, this compound has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Propriétés
IUPAC Name |
4-chloro-5,5,7-trimethylpyrrolo[2,3-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2)5-6(10)11-4-12-7(5)13(3)8(9)14/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKGAYOVBAXDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN=C2Cl)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one](/img/structure/B2382621.png)

![Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382625.png)
![N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2382627.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2382630.png)


![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)

![1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2382637.png)

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)
![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)